molecular formula C17H20N2OS B2607165 2-amino-N-benzyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 588692-39-1

2-amino-N-benzyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

Cat. No. B2607165
M. Wt: 300.42
InChI Key: GMNBFHFRZUGTDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-amino-N-benzyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide” is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C10H13O2N1S1 . The InChI key is ZEEOZLWBPKOHFR-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are represented by the linear formula C10H13O2N1S1 . The InChI key is ZEEOZLWBPKOHFR-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis and Structural Properties

The compound 2-amino-N-benzyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a structural variation of the extensively studied thiophene derivatives. Research has highlighted the synthesis and structural characteristics of similar compounds, showing their potential in various applications due to their unique chemical properties. For instance, the title compound 2-(2-Nitroanilino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile demonstrated a coplanar structure between the thiophene and nitrophenyl rings and amino and carbonitrile groups, featuring intramolecular interactions and π–π stacking interactions in the crystal structure, suggesting a potential for material science applications (de Lima et al., 2010).

Pharmacological Activities

Several derivatives of 2-amino-thiophene-carboxamide compounds have been synthesized and evaluated for various pharmacological activities. Compounds derived from a similar core structure have shown antiarrhythmic, serotonin antagonist, and antianxiety activities, indicating a broad spectrum of potential therapeutic applications (Amr et al., 2010). Moreover, acid chloride derivatives of a related compound were screened for anti-inflammatory and antioxidant activities, comparable to known drugs like ibuprofen and ascorbic acid, highlighting their potential in anti-inflammatory therapies (Kumar et al., 2008).

Allosteric Enhancers and Binding Site Interactions

Compounds with a core structure of 2-amino-thiophene-carboxamide have been explored as allosteric enhancers at human A1 adenosine receptors. These studies not only provide insights into the structural requirements for allosteric enhancement but also suggest potential therapeutic applications in modulating receptor activities (Tranberg et al., 2002).

Safety And Hazards

This compound is harmful if swallowed or inhaled . Precautionary measures include calling a poison center or doctor if you feel unwell, and removing the person to fresh air and keeping them comfortable for breathing if inhaled .

properties

IUPAC Name

2-amino-N-benzyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2OS/c18-16-15(13-9-5-2-6-10-14(13)21-16)17(20)19-11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11,18H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMNBFHFRZUGTDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC(=C2C(=O)NCC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-benzyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

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